Trifarotene, also known as CD5789, is classified as a fourth-generation retinoid. It selectively targets the retinoic acid receptor gamma (RAR-γ) while exhibiting significantly lower activity on RAR-α and RAR-β receptors. This specificity is crucial for its therapeutic effects in dermatological conditions. Trifarotene was developed by Galderma Research and Development LLC and received approval from the U.S. Food and Drug Administration (FDA) in October 2019 for treating acne vulgaris in patients aged nine years and older . It was also granted Orphan Drug Designation for lamellar ichthyosis, a rare genetic skin disorder .
The synthesis of Trifarotene follows a multi-step process that has been documented in various studies. The general procedure involves the following steps:
This synthetic route allows for the production of structural analogs, enhancing the potential for further pharmaceutical development.
Trifarotene's molecular formula is , and it has a molecular weight of 314.40 g/mol . The compound does not possess a chiral center and exhibits polymorphism, with two known crystalline forms (Form I and Form II) that share similar properties but differ in their solid-state characteristics .
Trifarotene participates in various chemical reactions primarily due to its functional groups. Key reactions include:
These reactions are central to its therapeutic efficacy and pharmacokinetic profile.
The mechanism of action of Trifarotene involves selective activation of RAR-γ receptors:
These actions collectively contribute to its comedolytic (preventing acne formation), anti-inflammatory, and depigmenting effects.
Trifarotene exhibits several notable physical and chemical properties:
Trifarotene has significant applications in dermatology:
Trifarotene (3”-tert-butyl-4’-(2-hydroxy-ethoxy)-4”-pyrrolidin-1-yl-[1,1’,3’,1”]terphenyl-4-carboxylic acid) is a fourth-generation synthetic retinoid characterized by its potent and selective agonism of the retinoic acid receptor gamma (RAR-γ) subtype [1] [7] [10]. This selectivity underpins its dermatological efficacy and differentiates it from earlier retinoids.
The molecular structure of trifarotene features a rigid terphenyl backbone with a carboxylic acid terminus and a hydrophilic pyrrolidinyl side chain [4] [10]. This configuration enables optimal interaction with the ligand-binding domain (LBD) of RAR-γ. X-ray crystallography studies reveal that trifarotene’s hydrophobic tert-butyl group anchors into a subpocket of the RAR-γ LBD, while its carboxylic acid forms salt bridges with Arg278 and Arg394 residues [4] [7]. This high-affinity binding induces a conformational change in the receptor, facilitating coactivator recruitment and transcriptional activation. The compound’s extended aromatic system enhances steric complementarity with RAR-γ’s binding cavity, which is 65% larger than that of RAR-α, explaining its isoform preference [7] [10].
Trifarotene exhibits >20-fold selectivity for RAR-γ over RAR-α and RAR-β isoforms in transactivation assays [1] [7] [10]. Its half-maximal effective concentration (EC₅₀) for RAR-γ is 0.1 nM, compared to 6.5 nM for RAR-α and 1.6 nM for RAR-β [7]. Crucially, trifarotene shows no significant activity against retinoid X receptors (RXR-α, -β, or -γ) even at micromolar concentrations, eliminating RXR-mediated transcriptional effects [1] [10]. This specificity contrasts with tazarotene, which exhibits broader RAR affinity, and bexarotene, an RXR agonist [4].
Table 1: Receptor Binding Affinity Profile of Trifarotene
Receptor Isoform | EC₅₀ (nM) | Relative Selectivity vs. RAR-γ |
---|---|---|
RAR-γ | 0.1 | 1 (Reference) |
RAR-α | 6.5 | 65-fold lower |
RAR-β | 1.6 | 16-fold lower |
RXR-α | >1000 | No activity |
RXR-β | >1000 | No activity |
RXR-γ | >1000 | No activity |
Upon binding RAR-γ, trifarotene triggers heterodimerization with retinoid X receptors (RXR), forming a transcriptionally active complex [1] [8]. This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in promoter regions of target genes. Trifarotene-bound RARγ/RXR exhibits a 15-fold higher DNA binding affinity compared to unliganded receptors, as demonstrated by electrophoretic mobility shift assays [7]. Key RARE-containing genes modulated by trifarotene include:
Transcriptomic analyses of human skin biopsies reveal trifarotene modulates 67 RARE-dependent genes involved in cellular migration, inflammation, and matrix remodeling – distinct from spontaneously resolving acne lesions [3] [6].
Beyond direct gene activation, trifarotene epigenetically reprograms keratinocytes via histone modification. It recruits histone acetyltransferases (HATs) like CBP/p300 to RARE-bound chromatin, increasing H3K27 acetylation at differentiation gene promoters (e.g., SPRR1B, IVL) by 3.5-fold within 24 hours [3] [7]. Concurrently, it represses pro-inflammatory pathways by:
Table 2: Key Gene Pathways Modulated by Trifarotene
Pathway | Representative Genes | Regulation | Biological Effect |
---|---|---|---|
Epidermal Differentiation | KRT1, KRT10, IVL | Upregulated | Normalized keratinocyte maturation |
Extracellular Matrix | MMP1, MMP3, MMP9 | Downregulated | Reduced proteolysis, scar prevention |
Hydration/Barrier | AQP3, PADI1 | Upregulated | Enhanced skin hydration |
Inflammation | TLR2, CXCL1, IL6 | Downregulated | Anti-inflammatory action |
Pigmentation | TYRP1, DCT | Downregulated | Reduced hyperpigmentation |
Trifarotene’s unique downregulation of SPP1 (osteopontin) in macrophages further modulates fibrotic pathways, a mechanism absent in spontaneously resolving acne lesions [3]. This epigenetic reprogramming normalizes follicular keratinization, disrupts microcomedone formation, and restores dermal-epidermal communication – positioning trifarotene as a disease-modifying agent in retinoid-responsive dermatoses [1] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7